7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole
Description
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at position 7 and a piperazinylmethyl group at position 3. Its molecular formula is C₁₄H₁₈N₃, with a calculated molecular weight of 228.31 g/mol. The piperazine moiety enhances solubility and bioavailability, while the methyl group at position 7 may influence steric and electronic properties, modulating interactions with biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
7-methyl-3-(piperazin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-11-3-2-4-13-12(9-16-14(11)13)10-17-7-5-15-6-8-17/h2-4,9,15-16H,5-8,10H2,1H3 |
InChI Key |
IRSMGGRLTNIYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole typically involves the reaction of 7-methylindole with piperazine in the presence of a suitable catalyst. One common method involves the use of a condensation reaction where the indole nitrogen reacts with the piperazine to form the desired product. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, and the use of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by flowing the reactants through a reactor where they react under controlled conditions. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine moiety.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole typically involves the reaction of indole derivatives with piperazine, allowing for modifications that enhance its biological activity. Studies have shown that structural variations at the indole nitrogen position can significantly impact the compound's pharmacological properties, including its solubility and interaction with biological membranes .
Antibacterial Properties
Research indicates that derivatives of this compound exhibit notable antibacterial activity. For instance, piperazine hybridized compounds have been designed to target Gram-positive and Gram-negative bacteria, demonstrating effectiveness against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic activities.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have reported that indole-based compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic proteins and cell cycle arrest . The intrinsic and extrinsic apoptotic pathways are particularly affected by these compounds, making them promising candidates for cancer therapy.
Neurological Applications
This compound derivatives have been explored as potential treatments for neurological disorders. They act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in conditions such as obesity and cognitive dysfunction . This receptor modulation can lead to improved neurotransmission and cognitive function.
Case Studies
Pharmacological Insights
The pharmacological profile of this compound suggests a multifaceted approach to drug design. Its ability to inhibit various kinases involved in cancer proliferation further supports its potential as an anticancer agent . Additionally, the compound's interactions with multiple biological targets highlight its versatility in therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets in the body. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazine-Linked Indoles
3-(Piperazin-1-ylmethyl)-1H-indole Hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₃
- Molecular Weight : 251.76 g/mol
- Key Differences : Lacks the 7-methyl group present in the target compound. The hydrochloride salt improves aqueous solubility but may alter receptor binding compared to the free base .
3-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole
- Molecular Formula : C₁₅H₁₉N₃O
- Molecular Weight : 257.33 g/mol
- Key Differences : Incorporates a pyrimidinyl substituent on the piperazine ring, enhancing hydrogen-bonding capacity. This modification is associated with improved kinase inhibition in related compounds .
7-Chloro-3-(difluoromethyl)-1H-indole
Positional Isomerism and Alkyl Chain Effects
2-Methyl-3-(piperazin-1-ylmethyl)-1H-indole Hydrochloride
- Molecular Formula : C₁₃H₁₈ClN₃
- Key Differences: Methyl group at position 2 instead of 7.
7-Ethyl-3-methyl-1H-indole
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Impact of Substituent Position on Bioactivity
Research Findings and Implications
- Piperazine Modifications : The addition of aromatic groups (e.g., pyrimidinyl in ) to the piperazine ring enhances target specificity but may reduce blood-brain barrier penetration .
- Halogen vs. Alkyl Groups : Chloro and difluoromethyl groups () improve compound stability but reduce basicity compared to piperazine .
- Positional Isomerism : Methyl groups at position 7 (target compound) optimize steric compatibility with receptor pockets, whereas position 2 analogs () show diminished activity .
Biological Activity
7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structure with a methyl group at the 7-position of the indole ring and a piperazinylmethyl group at the 3-position, which enhances its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Antiviral Activity
Indole derivatives, including this compound, have demonstrated antiviral properties . Studies indicate that modifications to the indole structure can influence binding affinities to viral targets, potentially inhibiting viral replication. The compound's ability to interact with various receptors enhances its effectiveness against viral pathogens.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity , which is crucial for treating conditions characterized by excessive inflammation. Indole derivatives are known to modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory agents.
Antitumor Activity
Research has highlighted the antitumor properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors (D2 and D3). This interaction is essential for its potential use in treating psychiatric disorders. Molecular docking studies suggest that the piperazine moiety significantly influences binding affinities and conformations within receptor sites .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Hydroxyindole | Hydroxyl group at 5-position | Antidepressant effects |
| 2-(Piperazin-1-yl)indole | Piperazine directly attached to indole | Antipsychotic properties |
| 4-(Piperidin-1-yl)indole | Piperidine instead of piperazine | Neuroprotective effects |
| Indomethacin | Indole derivative with anti-inflammatory action | Non-steroidal anti-inflammatory drug |
The unique combination of structural features in this compound distinguishes it from other similar compounds, potentially enhancing its pharmacological profile.
Study on Anticancer Activity
A study evaluated the anticancer activity of various indole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values indicating potent activity against these cell lines .
Neurotransmitter Interaction Studies
Research focusing on the interaction between this compound and dopamine receptors revealed that this compound could serve as a lead for developing new treatments for psychiatric disorders. Binding affinity studies demonstrated that structural modifications could enhance receptor selectivity and efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methyl-3-(piperazin-1-ylmethyl)-1H-indole, and how can intermediates be characterized?
- Answer : The compound is typically synthesized via multi-step reactions, including:
- N-alkylation of the indole core with a piperazine-containing moiety under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Chiral resolution if enantiomeric purity is required, using chiral auxiliaries or chromatography .
- Purification via recrystallization or column chromatography, monitored by TLC .
- Characterization employs NMR (¹H/¹³C), HPLC for enantiomeric excess, and mass spectrometry for molecular confirmation .
Q. What methodologies are recommended for assessing the biological activity of this compound?
- Answer :
- Primary screening : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. For antimicrobial activity, follow CLSI guidelines for MIC determination .
- Dose-response curves : Quantify IC₅₀/EC₅₀ values using nonlinear regression analysis.
- Selectivity profiling : Compare activity against related targets (e.g., serotonin receptors, kinases) to evaluate specificity .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Answer :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., as in ).
- 2D NMR (COSY, HSQC, HMBC): Assign proton and carbon environments, particularly for the piperazine-indole junction .
- Elemental analysis : Verify purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity and yield?
- Answer :
- Catalyst screening : Test palladium or chiral catalysts for asymmetric synthesis (e.g., Buchwald-Hartwig coupling) .
- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents for reaction efficiency .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .
- Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to rule out false negatives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl → ethyl) to identify SAR trends .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Answer :
- Molecular docking : Use AutoDock or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT₂A, dopamine D₂) .
- MD simulations : Run 100+ ns trajectories to assess binding stability and conformational changes .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with activity data .
Q. How can stability issues during synthesis or storage be mitigated?
- Answer :
- Degradation pathways : Identify via forced degradation studies (heat, light, oxidation) and stabilize with antioxidants (e.g., BHT) .
- Lyophilization : Improve shelf life by storing as a lyophilized powder under inert gas .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on reactive amines during synthesis .
Q. What strategies are recommended for designing analogs with enhanced pharmacokinetic properties?
- Answer :
- Bioisosteric replacement : Substitute piperazine with morpholine or thiomorpholine to modulate lipophilicity (LogP) .
- Pro-drug approaches : Esterify or amidate polar groups to improve oral bioavailability .
- In silico ADMET : Predict absorption, toxicity, and metabolic clearance using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
